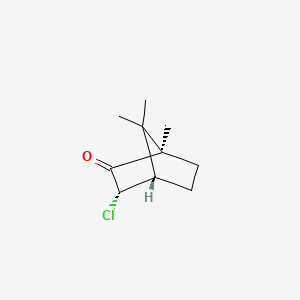

3-Chloro-d-camphor

Description

Structure

3D Structure

Properties

CAS No. |

1925-57-1 |

|---|---|

Molecular Formula |

C10H15ClO |

Molecular Weight |

186.68 g/mol |

IUPAC Name |

(1R,3S,4S)-3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15ClO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |

InChI Key |

TYKNIXUIZSBZSO-FWWHASMVSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Cl |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Cl)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-d-camphor can be synthesized through the chlorination of camphor. The process involves the reaction of camphor with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of camphor in a reactor, followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-d-camphor undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-chlorocamphoric acid.

Reduction: Reduction of this compound can yield 3-chloroborneol.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products:

Oxidation: 3-chlorocamphoric acid.

Reduction: 3-chloroborneol.

Substitution: Various substituted camphor derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-d-camphor has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: Studies have explored its effects on biological systems, particularly its interaction with enzymes and receptors.

Industry: It is used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 3-chloro-d-camphor involves its interaction with specific molecular targets. It is known to activate and sensitize transient receptor potential channels, which are involved in various physiological processes such as pain perception and inflammation. The compound binds to these channels, leading to their activation and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Camphor (C₁₀H₁₆O)

Structural and Physical Properties

| Property | 3-Chloro-d-camphor (Meso) | Camphor |

|---|---|---|

| Molecular Weight | 186.68 g/mol | 152.23 g/mol |

| Melting Point | 94°C | 175–180°C |

| Solubility in Water | Insoluble | Slightly soluble |

| Optical Rotation | +96.2° (ethanol) | +44.3° (ethanol) |

| Stability | Stable | Sublimes readily |

- Impact of Chlorination : The substitution of a hydrogen atom with chlorine increases molecular weight and alters crystal packing, reducing the melting point compared to camphor. The chlorine atom introduces electron-withdrawing effects, influencing UV absorption and reactivity .

Chemical Reactivity

- Camphor : Undergoes oxidation to camphoric acid and reduction to borneol. Its ketone group participates in nucleophilic additions .

- This compound : The chlorine atom enables electrophilic substitution reactions (e.g., dehydrohalogenation). The racemic form is prone to HCl elimination upon prolonged storage, reducing its stability .

Comparison with Other Chlorinated Terpenes

3-Chlorobutanoic Acid (C₄H₇ClO₂)

- Structure : A linear chlorinated carboxylic acid vs. bicyclic chlorinated ketone (this compound).

- Applications : Primarily used as an intermediate in pharmaceuticals, whereas this compound serves in asymmetric synthesis due to its chiral centers .

p-Cymene, 3-chloro- (C₁₀H₁₃Cl)

- Structure: Aromatic monoterpene with a chlorine substituent vs. bicyclic chlorinated ketone.

- Reactivity : p-Cymene derivatives undergo electrophilic aromatic substitution, while this compound’s reactivity centers on its ketone and chloro groups .

Research Findings on Stability and Reactivity

- Meso vs. Racemic Stability : The meso isomer’s superior stability is attributed to its symmetric crystal structure, whereas the racemic form’s lower symmetry facilitates HCl loss over time .

- Synthetic Utility : this compound’s chiral structure makes it valuable in stereoselective synthesis , contrasting with camphor’s role as a plasticizer or flavoring agent .

Q & A

Q. What are best practices for scaling up this compound synthesis without compromising yield or purity?

- Methodological Answer : Use flow chemistry to maintain precise control over reaction parameters (e.g., residence time, temperature). Monitor scalability via process analytical technology (PAT) tools like in-line FTIR. Optimize workup steps to minimize purification losses .

Data Presentation and Ethics

Q. How should researchers present conflicting crystallographic data for this compound polymorphs?

Q. What ethical considerations apply when using this compound in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.